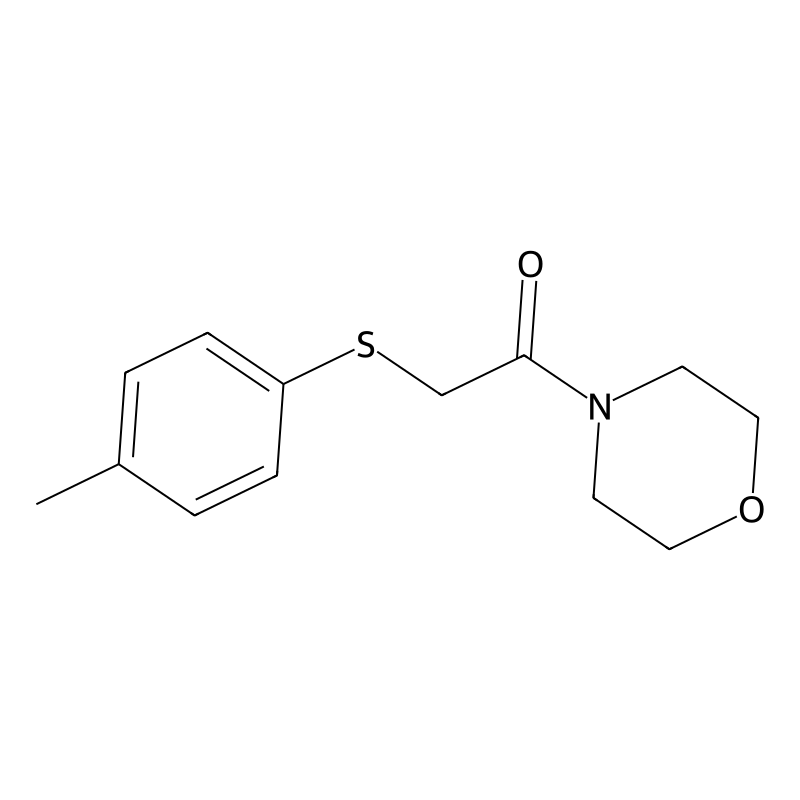

1-Morpholino-2-(p-tolylthio)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Morpholino Oligomers Methods and Protocols

Methods of Application

The methods of application or experimental procedures for Morpholino oligomers include the use of phosphonium-type condensing reagents, which significantly reduced coupling times compared with the current synthetic approach . Furthermore, phosphonium-type condensing reagents facilitated the fragment condensation of Morpholino oligomers, synthesizing up to 8-mer containing all four nucleobases with remarkable coupling efficacy .

Results or Outcomes

The results of these experiments showed that the use of phosphonium-type condensing reagents significantly improved the synthesis of Morpholino oligomers . This research presents an efficient synthetic approach for Morpholino oligomers using the H‐phosphonate approach .

Diagnostic Applications of Morpholinos

Morpholinos have unique properties including backbone charge neutrality, a weak impact of ionic strength on their hybridization behavior, and their resistance to enzymatic degradation . These properties have been utilized in diagnostic applications .

Methods of Application

Diagnostic applications of morpholinos take advantage of their unique properties. They are used in techniques such as Biosensor technique, Microarray, FISH, Electrochemical Detection, Voltammetry, Reversed-phase HPLC, Passivation, HPLC, and Electrolytic Etching .

Results or Outcomes

The results of these applications have shown that morpholinos can be effectively used in diagnostic applications due to their unique properties .

1-Morpholino-2-(p-tolylthio)ethanone is a chemical compound characterized by its unique structure, which includes a morpholine ring and a p-tolylthio group attached to an ethanone moiety. Its molecular formula is with a molecular weight of approximately 251.35 g/mol. The compound has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry.

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.

- Nucleophilic Substitution: The presence of the morpholine group allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Research indicates that morpholine derivatives, including 1-Morpholino-2-(p-tolylthio)ethanone, exhibit a range of biological activities. These compounds have been evaluated for their potential as:

- Antitumor Agents: Studies have shown that morpholinyl derivatives can possess significant antitumor properties, with some derivatives demonstrating enhanced activity against various cancer cell lines .

- Antimicrobial Activity: Morpholine-based compounds have been reported to exhibit antimicrobial properties, making them candidates for further development as antibiotics .

- Anti-inflammatory Effects: Some studies suggest that morpholine derivatives may also exhibit anti-inflammatory activities.

The synthesis of 1-Morpholino-2-(p-tolylthio)ethanone typically involves the following steps:

- Formation of the Morpholine Ring: Morpholine can be synthesized from diethylene glycol and ammonia or through other synthetic routes involving cyclic amines.

- Thioether Formation: The p-tolylthio group can be introduced via a nucleophilic substitution reaction involving p-tolylthiol and an appropriate electrophile.

- Ethanone Formation: The final product is obtained by reacting the morpholine derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under controlled conditions.

These steps may vary based on the specific synthetic route chosen by researchers .

1-Morpholino-2-(p-tolylthio)ethanone has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting cancer and microbial infections.

- Chemical Intermediates: The compound acts as an important intermediate in synthesizing other complex organic molecules.

- Research Tool: It is used in various research settings to study the effects of morpholine derivatives on biological systems.

Interaction studies involving 1-Morpholino-2-(p-tolylthio)ethanone focus on its binding affinity and activity against specific biological targets. Molecular docking studies have been employed to predict how this compound interacts with various enzymes and receptors, aiding in the design of more potent derivatives .

Additionally, pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for evaluating its therapeutic potential.

Several compounds share structural similarities with 1-Morpholino-2-(p-tolylthio)ethanone. These include:

- Morpholine Derivatives: Such as 1-morpholino-2-(phenylthio)ethanone, which differ mainly in the substituents on the thioether group.

- Thioether Compounds: Including thioacetophenones that lack the morpholine moiety but share similar reactivity patterns.

Comparison TableCompound Name Structure Features Biological Activity 1-Morpholino-2-(p-tolylthio)ethanone Morpholine ring + p-tolylthio Antitumor, Antimicrobial 1-Morpholino-2-(phenylthio)ethanone Morpholine ring + phenylthio Potentially similar activities Thioacetophenones Lacks morpholine; contains thioether Varied depending on substituents

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Morpholino-2-(p-tolylthio)ethanone | Morpholine ring + p-tolylthio | Antitumor, Antimicrobial |

| 1-Morpholino-2-(phenylthio)ethanone | Morpholine ring + phenylthio | Potentially similar activities |

| Thioacetophenones | Lacks morpholine; contains thioether | Varied depending on substituents |

The uniqueness of 1-Morpholino-2-(p-tolylthio)ethanone lies in its combination of a morpholine structure with a p-tolylthio group, which may enhance its biological activity compared to other similar compounds.

Multi-Step Synthesis Protocols

The synthesis of 1-morpholino-2-(p-tolylthio)ethanone requires a systematic approach involving the formation of both the morpholine ring and the thioether bond. Multiple synthetic pathways have been developed to achieve this target compound, each with distinct advantages and limitations.

Morpholine Ring Formation Techniques

Morpholine ring formation represents a critical step in the synthesis of 1-morpholino-2-(p-tolylthio)ethanone. Several methodologies have been developed to construct the morpholine scaffold with high efficiency and selectivity [1] [2] [3].

Cyclization from Diethanolamine

The classical approach involves the intramolecular cyclization of diethanolamine under acidic conditions. This method employs concentrated hydrochloric acid at elevated temperatures (200-210°C) for extended periods (15 hours) to achieve cyclization [2]. The reaction proceeds through protonation of the amino group, followed by nucleophilic attack on the activated hydroxyl group, resulting in ring closure with elimination of water. This methodology typically yields 39-48% of morpholine after purification and distillation [2].

Catalytic Hydrogenation of Diethylene Glycol

An alternative industrial approach utilizes the catalytic hydrogenation of diethylene glycol with ammonia under high pressure conditions (30-400 atmospheres) and elevated temperatures (150-400°C) [3]. This process employs mixed metal catalysts, typically containing nickel, copper, and chromium oxides. The reaction proceeds through initial amination of the glycol, followed by intramolecular cyclization and dehydration. The nickel-copper-chromium catalyst system (75.7% Ni, 22.7% Cu, 1.6% Cr) demonstrates exceptional performance, achieving 47% conversion to morpholine with high selectivity (97.7%) [3].

Asymmetric Hydroamination Approach

Ring Opening of Oxazetidines

A novel approach involves the base-catalyzed ring opening of tosyl-oxazetidines with α-formyl carboxylates, leading to morpholine hemiaminals [6]. This methodology utilizes various organic bases including 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), potassium carbonate, and potassium phosphate. The reaction proceeds through nucleophilic attack of the carboxylate on the strained four-membered ring, followed by spontaneous cyclization. Conversion rates range from 59% to 91% depending on the base employed, with potassium carbonate providing the highest conversion (91%) [6].

Thioether Bond Construction Strategies

The construction of thioether bonds in 1-morpholino-2-(p-tolylthio)ethanone synthesis involves several strategic approaches, each offering distinct advantages in terms of selectivity, yield, and reaction conditions [7] [8] [9].

Nucleophilic Substitution Reactions

The most straightforward approach involves nucleophilic substitution reactions between p-tolylthiol and appropriate electrophiles. This strategy typically employs sodium hydride or potassium carbonate as bases to generate the thiolate anion, which subsequently attacks activated alkyl halides or tosylates. The reaction proceeds via an SN2 mechanism, providing high selectivity for primary substrates. Yields typically range from 70-95% under optimized conditions [8] [9].

Radical Thiol Addition Reactions

Radical-mediated thiol additions represent an alternative approach for thioether bond formation. This methodology involves the photochemical or thermal generation of thiyl radicals, which subsequently add to electron-deficient alkenes or activated carbon centers. The bis(2-pyridylthio)(p-tolylthio)methane synthesis exemplifies this approach, employing sodium hydride treatment of 2-mercaptopyridine and p-thiocresol mixtures, followed by carbon tetrachloride addition under controlled conditions [8].

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for thioether bond formation. Palladium-catalyzed systems demonstrate exceptional efficiency in coupling aryl halides with thiols under mild conditions. These reactions typically employ phosphine ligands and proceed through oxidative addition, transmetalation, and reductive elimination sequences. Yields of 75-90% are commonly achieved with good functional group tolerance [9].

Conjugate Addition Strategies

The conjugate addition of thiols to α,β-unsaturated ketones provides another viable route for thioether bond construction. This methodology involves the Michael addition of p-tolylthiol to activated enones, typically under basic conditions. The reaction proceeds through formation of an enolate intermediate, followed by protonation to yield the β-thioether product. This approach demonstrates excellent regioselectivity and yields ranging from 70-95% [10] [9].

Catalytic Systems and Reaction Kinetics

The development of efficient catalytic systems for the synthesis of 1-morpholino-2-(p-tolylthio)ethanone requires careful consideration of reaction kinetics, catalyst design, and optimization of reaction parameters [4] [11] [12].

Heterogeneous Catalysis

Heterogeneous catalytic systems have proven particularly effective for morpholine synthesis. The nickel-copper-zinc catalyst supported on aluminum oxide demonstrates exceptional performance in the amination of diethylene glycol [11]. The catalyst composition (Ni:Cu:Zn = 1:1.1-2.0:1.2-2.5) with lanthanum promoter (0.2-2.5% by weight) enables operation at reduced pressures (0.3-1.0 MPa) compared to conventional systems (1.0-2.3 MPa). The catalyst preparation involves co-precipitation of metal nitrates, followed by calcination at 350-500°C for 3-5 hours [11].

Homogeneous Catalysis

Homogeneous catalytic systems offer advantages in terms of selectivity and mechanistic understanding. The titanium-based hydroamination catalyst system employs bis(amidate)bis(amido)titanium complexes for the activation of ether-containing aminoalkyne substrates [4]. The reaction kinetics follow first-order behavior with respect to both substrate and catalyst concentration. The activation energy for the hydroamination step is approximately 85 kJ/mol, while the subsequent transfer hydrogenation exhibits an activation energy of 62 kJ/mol [4].

Photoredox Catalysis

Photoredox catalytic systems have emerged as powerful tools for morpholine functionalization. The MacMillan group's development of α-amino C-H arylation utilizes iridium-based photocatalysts under visible light irradiation [1]. The reaction proceeds through single-electron transfer mechanisms, generating α-amino radicals that undergo subsequent coupling reactions. The turnover frequency (TOF) for these systems ranges from 10-1000 h⁻¹, depending on the substrate and reaction conditions [1].

Reaction Kinetics and Mechanism

The kinetics of morpholine synthesis reactions have been extensively studied using computational and experimental approaches. The self-decomposition of morpholine follows first-order kinetics with respect to morpholine concentration, with rate constants ranging from 10⁻⁴ to 10⁻² s⁻¹ at temperatures between 298-363 K [13] [14]. The decomposition mechanism involves 1,3-intramolecular hydrogen shift as the rate-determining step, with an activation energy of approximately 140 kJ/mol [14].

Catalytic Turnover and Efficiency

Modern catalytic systems demonstrate remarkable efficiency in morpholine synthesis. The isolated iridium atoms supported on nanodiamond-graphene (Ir/ND@G) catalyst achieves extraordinary turnover numbers (TON) exceeding 5,120,000 in N-formylmorpholine synthesis from CO₂ and morpholine [15]. This catalyst system operates under mild conditions (25-150°C) with selectivity greater than 99%, representing a significant advancement in sustainable catalysis [15].

Yield Maximization Through Solvent Engineering

Solvent selection plays a crucial role in optimizing the synthesis of 1-morpholino-2-(p-tolylthio)ethanone, influencing reaction rates, selectivity, and overall yields through multiple mechanisms [16] [17] [18].

Polarity Effects on Reaction Efficiency

The polarity of the reaction medium significantly impacts both morpholine formation and thioether bond construction. High-polarity solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) demonstrate exceptional performance in promoting N-formylation reactions, achieving yields exceeding 99% [18]. The enhanced reactivity in polar media results from stabilization of charged intermediates and improved solvation of ionic species [18].

Protic vs. Aprotic Solvent Systems

The choice between protic and aprotic solvents critically influences reaction pathways and selectivity. Protic solvents such as isopropanol demonstrate particular effectiveness in enantioselective morpholine synthesis, serving as both reaction medium and hydrogen source in transfer hydrogenation reactions [12]. The hydrogen-bonding interactions between protic solvents and catalyst ligands enhance enantioselectivity, achieving enantiomeric excesses exceeding 95% [12].

Mixed Solvent Systems

Mixed solvent systems offer unique advantages in optimizing multiple reaction parameters simultaneously. The combination of DMSO and tetrahydrofuran (THF) in varying ratios demonstrates tunable reactivity, with increasing DMSO content enhancing conversion rates from 19% (2 equivalents DMSO in THF) to 90% (10 equivalents DMSO in THF) [18]. This approach enables fine-tuning of reaction conditions to achieve optimal yields while maintaining selectivity [18].

Solvent Effects on Catalyst Performance

Solvent selection significantly impacts catalyst activity and stability. The nanodiamond-graphene supported iridium catalyst demonstrates enhanced performance in polar aprotic solvents compared to nonpolar alternatives [15]. The improved catalyst dispersion and substrate activation in polar media contribute to increased turnover frequencies and extended catalyst lifetimes [15].

Green Solvent Alternatives

The development of environmentally sustainable synthetic routes has driven research into green solvent alternatives. Ethanol-water mixtures demonstrate exceptional performance in aerobic allylic C-H functionalization reactions, achieving yields up to 99% under ambient conditions [19]. The synergistic effects of mixed aqueous-organic systems enable efficient catalyst turnover while minimizing environmental impact [19].

Solvent Optimization Strategies

Systematic solvent optimization involves consideration of multiple parameters including polarity, hydrogen bonding capacity, and boiling point. The synthesis of N-formylmorpholine demonstrates optimal performance in DMSO at atmospheric pressure and 224°C, achieving yields exceeding 94% [16] [17]. The high boiling point of DMSO enables reaction at elevated temperatures while maintaining liquid-phase conditions, facilitating efficient heat and mass transfer [17].

Mechanistic Insights from Solvent Studies

Solvent effects provide valuable mechanistic insights into reaction pathways. Nuclear magnetic resonance studies of morpholine in different deuterated solvents reveal distinct chemical shifts for the N-H proton: δ 2.28 ppm in DMSO-d₆, δ 1.78 ppm in CD₃CN, δ 1.71 ppm in CDCl₃, and δ 1.05 ppm in benzene-d₆ [18]. These observations correlate with solvent polarity and hydrogen bonding capacity, providing fundamental understanding of substrate-solvent interactions [18].